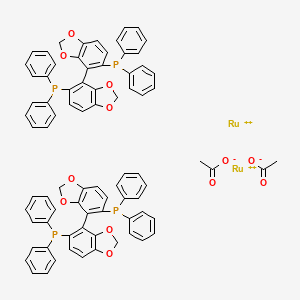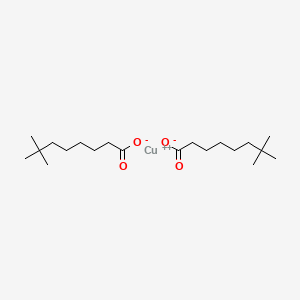
TRIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)GALLIUM(III)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Digallium;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate is a compound that features two gallium atoms coordinated with a ligand derived from (Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of TRIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)GALLIUM(III) typically involves the reaction of gallium salts with the ligand precursor under controlled conditions. One common method involves the use of gallium nitrate and the ligand precursor in an organic solvent, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Digallium;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state species.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: The ligand can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield gallium oxide species, while reduction could produce gallium metal or lower oxidation state gallium compounds.
Wissenschaftliche Forschungsanwendungen
Digallium;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate has several scientific research applications:
Catalysis: It can be used as a catalyst in various chemical reactions, including polymerization and organic transformations.
Materials Science: The compound’s unique structural properties make it useful in the development of new materials with specific electronic or magnetic properties.
Biomedical Applications: Research is ongoing into its potential use in medical diagnostics and as a therapeutic agent.
Wirkmechanismus
The mechanism by which TRIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)GALLIUM(III) exerts its effects involves coordination chemistry. The gallium atoms interact with the ligand to form a stable complex, which can then participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or biomedical use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other gallium complexes with different ligands, such as gallium nitrate complexes and hydroxido-bridged digallium complexes .
Uniqueness
What sets TRIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)GALLIUM(III) apart is its specific ligand structure, which imparts unique electronic and steric properties. This makes it particularly effective in certain catalytic applications and materials science research .
Eigenschaften
IUPAC Name |
digallium;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C11H20O2.2Ga/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;;/h3*7,12H,1-6H3;;/q;;;2*+3/p-3/b3*8-7-;; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWKDIQODAXVTCQ-NRKDBUQUSA-K |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].[Ga+3].[Ga+3] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.[Ga+3].[Ga+3] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H57Ga2O6+3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
689.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(2R,4R)-N-Tert-butoxycarbonyl-4-(dicyclohexylphosphino)-2-[(diphenylphosphino)methyl]pyrrolidine](/img/structure/B8117752.png)

![1,3-bis[2,6-di(pentan-3-yl)phenyl]-1,2-dihydroimidazol-1-ium;chloride](/img/structure/B8117763.png)




![(1R,2R)-1,2-diphenylethane-1,2-diamine;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;ruthenium(2+);dichloride](/img/structure/B8117807.png)
![[1-(3,4-dichloro-2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;(1R,2R)-1,2-diphenylethane-1,2-diamine;ruthenium(2+)](/img/structure/B8117815.png)





